Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate is an organic compound with the molecular formula C20H24O5 and a molecular weight of 344.41 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-oxopropanoate
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate can be compared with other similar compounds such as:
- Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
- Ethyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate
- Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of the benzyloxy group and the hydroxypropanoate moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-ethoxy-3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-3-23-19(20(22)24-4-2)18(21)16-10-12-17(13-11-16)25-14-15-8-6-5-7-9-15/h5-13,18-19,21H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNXZJOPUMZMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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